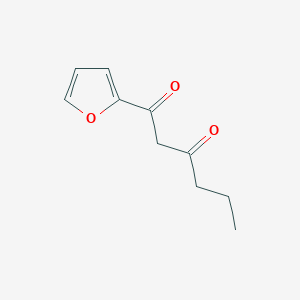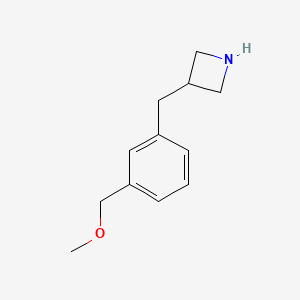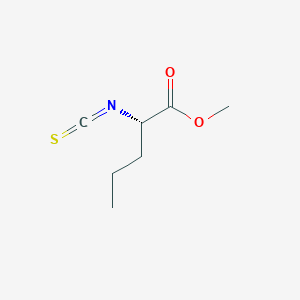
Methyl (2S)-2-isothiocyanatopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-isothiocyanatopentanoate is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a pentanoate ester
準備方法
Synthetic Routes and Reaction Conditions
Methyl (2S)-2-isothiocyanatopentanoate can be synthesized through several methods. One common approach involves the reaction of (2S)-2-aminopentanoic acid with methyl chloroformate to form the corresponding methyl ester. This ester is then treated with thiophosgene to introduce the isothiocyanate group. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems can also enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Methyl (2S)-2-isothiocyanatopentanoate undergoes various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can yield amines.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Thiourea derivatives.
科学的研究の応用
Methyl (2S)-2-isothiocyanatopentanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of methyl (2S)-2-isothiocyanatopentanoate involves the interaction of the isothiocyanate group with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, altering their function. The compound may target specific enzymes or receptors, disrupting cellular processes and leading to biological effects such as antimicrobial or anticancer activity.
類似化合物との比較
Methyl (2S)-2-isothiocyanatopentanoate can be compared with other isothiocyanate compounds, such as:
Phenethyl isothiocyanate: Known for its anticancer properties.
Allyl isothiocyanate: Commonly found in mustard oil and has antimicrobial activity.
Sulforaphane: Found in cruciferous vegetables and studied for its chemopreventive effects.
Uniqueness
This compound is unique due to its specific structure, which combines the isothiocyanate group with a pentanoate ester. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C7H11NO2S |
|---|---|
分子量 |
173.24 g/mol |
IUPAC名 |
methyl (2S)-2-isothiocyanatopentanoate |
InChI |
InChI=1S/C7H11NO2S/c1-3-4-6(8-5-11)7(9)10-2/h6H,3-4H2,1-2H3/t6-/m0/s1 |
InChIキー |
MTFCKGYUNKZCRD-LURJTMIESA-N |
異性体SMILES |
CCC[C@@H](C(=O)OC)N=C=S |
正規SMILES |
CCCC(C(=O)OC)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B13626431.png)




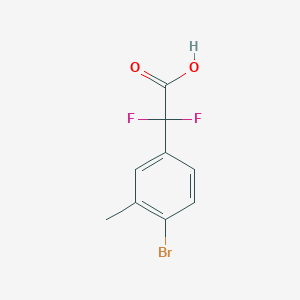
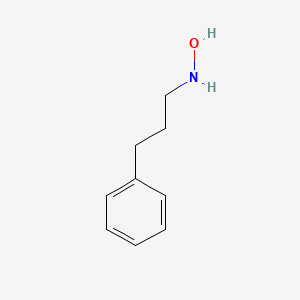

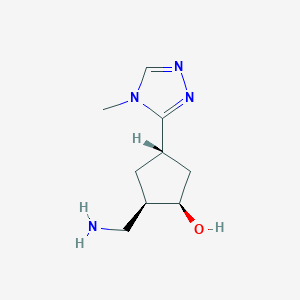

![4',5'-Dimethyl-1h,4'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13626494.png)

